molecular formula C29H23NO6 B4058776 methyl 4-{[3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoyl]oxy}benzoate

methyl 4-{[3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoyl]oxy}benzoate

Cat. No. B4058776
M. Wt: 481.5 g/mol
InChI Key: HDGADFLOIICSDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoyl]oxy}benzoate is a useful research compound. Its molecular formula is C29H23NO6 and its molecular weight is 481.5 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 4-{[3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoyl]oxy}benzoate is 481.15253745 g/mol and the complexity rating of the compound is 839. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality methyl 4-{[3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoyl]oxy}benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-{[3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoyl]oxy}benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure Analysis

Research on compounds with complex molecular structures, such as 10-Methyl-9,11-annulated dibenzobarrelene, highlights the significance of studying the spatial arrangement and interactions within such molecules. The analysis of π–π stacking interactions and weak C—H...π interactions in these molecules provides insights into their stability and reactivity, which are critical for applications in material science and molecular engineering (Devassia et al., 2018).

Polymer Science and Optical Storage

Compounds like Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM) serve as monomers for copolymerization, leading to materials with unique properties such as high photoinduced birefringence. These materials are essential for developing reversible optical storage devices, highlighting the role of complex esters in advancing data storage technologies (Meng et al., 1996).

Organic Synthesis and Cycloaddition Reactions

The synthesis of polyhydroxylated compounds through intramolecular 1,3-dipolar cycloaddition reactions represents a crucial application in organic chemistry. Compounds derived from methyl alpha-D-glucopyranoside demonstrate the potential for creating diverse and complex molecular architectures, useful in drug design and synthetic biology (Pádár et al., 2006).

Antifolate Properties in Medicinal Chemistry

The design and synthesis of molecules with antifolate properties, such as 5,10-ethano-5,10-dideazaaminopterin, illustrate the application of complex esters in developing chemotherapy agents. These compounds exhibit potent inhibition of dihydrofolate reductase (DHFR), offering insights into novel therapeutic strategies for cancer treatment (Degraw et al., 1992).

Liquid Crystal Technology

The development of new materials for liquid crystal displays involves the synthesis of compounds with specific mesomorphic properties. Chiral benzoates and fluorobenzoates, for example, have been explored for their potential in creating antiferroelectric smectic phases, which are pivotal for the advancement of display technologies (Milewska et al., 2015).

properties

IUPAC Name

methyl 4-[3-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoyloxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23NO6/c1-35-29(34)16-10-12-17(13-11-16)36-22(31)14-15-30-27(32)25-23-18-6-2-3-7-19(18)24(26(25)28(30)33)21-9-5-4-8-20(21)23/h2-13,23-26H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGADFLOIICSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC(=O)CCN2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-{[3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoyl]oxy}benzoate
Reactant of Route 2
Reactant of Route 2
methyl 4-{[3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoyl]oxy}benzoate
Reactant of Route 3
Reactant of Route 3
methyl 4-{[3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoyl]oxy}benzoate
Reactant of Route 4
Reactant of Route 4
methyl 4-{[3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoyl]oxy}benzoate
Reactant of Route 5
Reactant of Route 5
methyl 4-{[3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoyl]oxy}benzoate
Reactant of Route 6
Reactant of Route 6
methyl 4-{[3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoyl]oxy}benzoate

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